molecular formula C10H16BrN3 B13073216 3-Bromo-2-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

3-Bromo-2-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13073216
M. Wt: 258.16 g/mol
InChI Key: MYXFFFLZRFUKQE-UHFFFAOYSA-N
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Description

3-Bromo-2-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom and a butyl group attached to the pyrazolo[1,5-a]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method includes the bromination of 2-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the compound .

Mechanism of Action

The mechanism of action of 3-Bromo-2-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Properties

Molecular Formula

C10H16BrN3

Molecular Weight

258.16 g/mol

IUPAC Name

3-bromo-2-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H16BrN3/c1-2-3-5-8-9(11)10-12-6-4-7-14(10)13-8/h12H,2-7H2,1H3

InChI Key

MYXFFFLZRFUKQE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN2CCCNC2=C1Br

Origin of Product

United States

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